4-(3-Carbamoyl-4-chlorophenyl)-3-hydroxybenzoic acid
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Overview
Description
4-(3-Carbamoyl-4-chlorophenyl)-3-hydroxybenzoic acid is an organic compound that features both a carbamoyl and a chlorophenyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Carbamoyl-4-chlorophenyl)-3-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the chlorophenyl intermediate, followed by the introduction of the carbamoyl group and subsequent hydroxylation of the benzoic acid ring. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for consistent production quality.
Types of Reactions:
Oxidation: The hydroxyl group on the benzoic acid ring can undergo oxidation to form quinones.
Reduction: The carbamoyl group can be reduced to an amine under specific conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Conversion to amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(3-Carbamoyl-4-chlorophenyl)-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4-(3-Carbamoyl-4-chlorophenyl)-3-hydroxybenzoic acid exerts its effects involves interactions with specific molecular targets. The carbamoyl group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 4-(3-Carbamoyl-4-fluorophenyl)-3-hydroxybenzoic acid
- 4-(3-Carbamoyl-4-bromophenyl)-3-hydroxybenzoic acid
- 4-(3-Carbamoyl-4-methylphenyl)-3-hydroxybenzoic acid
Uniqueness: 4-(3-Carbamoyl-4-chlorophenyl)-3-hydroxybenzoic acid is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications.
Properties
IUPAC Name |
4-(3-carbamoyl-4-chlorophenyl)-3-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c15-11-4-2-7(5-10(11)13(16)18)9-3-1-8(14(19)20)6-12(9)17/h1-6,17H,(H2,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCKVLDPIJWAPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)O)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691582 |
Source
|
Record name | 3'-Carbamoyl-4'-chloro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261982-90-4 |
Source
|
Record name | 3'-Carbamoyl-4'-chloro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90691582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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